Potency Advantage Over the Canonical Urea Transport Inhibitor Dimethylthiourea (DMTU)
The target compound inhibits rat UT-A1 with an IC50 of 5.0 µM (5000 nM) [1]. In contrast, dimethylthiourea (DMTU), the first widely studied urea transport inhibitor, exhibits an IC50 of 2–3 mM (2000–3000 µM) against the same isoform [2]. This represents a 400–600‑fold improvement in potency.
| Evidence Dimension | Inhibition of rat UT-A1 urea transporter |
|---|---|
| Target Compound Data | IC50 = 5.0 µM (5000 nM) |
| Comparator Or Baseline | Dimethylthiourea (DMTU): IC50 = 2000–3000 µM (2–3 mM) |
| Quantified Difference | 400–600‑fold lower IC50 (greater potency) |
| Conditions | MDCK cell-based fluorescence plate reader assay; 15 min incubation |
Why This Matters
Higher potency at lower concentrations reduces compound usage per experiment and minimizes non‑specific effects, making the target compound a more economical and reliable tool for UT‑A1 inhibition studies.
- [1] BindingDB entry BDBM50575418 (CHEMBL4874369). IC50: 5.00E+3 nM for inhibition of rat UT-A1. View Source
- [2] Esteva-Font C, et al. Biochim Biophys Acta. 2015;1848(5):1075-1080. IC50 of DMTU for UT-A1: 2–3 mM. View Source
